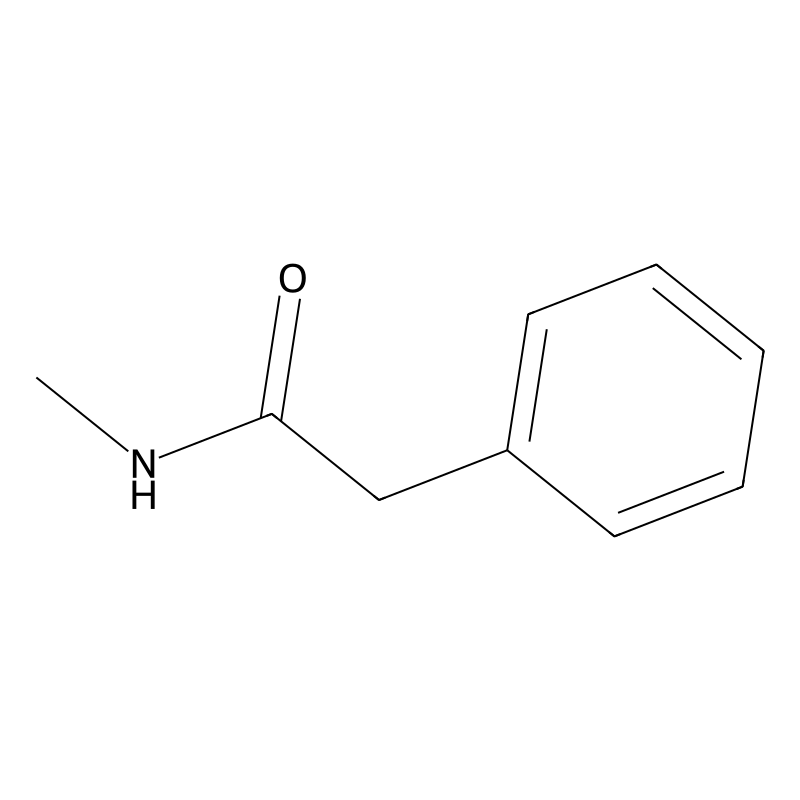

N-Methyl-2-phenylacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Safety

Some resources focus on the characterization and safety profile of the molecule. PubChem, a database of chemical information, provides details on its structure, identifiers, and predicted properties (). Notably, N-Methyl-2-phenylacetamide is predicted to be harmful if swallowed or absorbed through the skin and may cause skin and eye irritation ().

Potential Applications

Due to the presence of an amide group, N-Methyl-2-phenylacetamide might hold potential for research in areas like peptide synthesis or the development of novel pharmaceuticals. However, specific research efforts utilizing this molecule haven't been documented in widely accessible scientific literature.

Further exploration might involve:

- Patent Literature: Scientific discoveries can sometimes be documented in patents before being published in scientific journals. Searching patent databases for N-Methyl-2-phenylacetamide might reveal potential applications.

- Emerging Research: Research on N-Methyl-2-phenylacetamide might be ongoing but not yet published in the public domain. Following scientific conferences or subscribing to relevant scientific databases might provide updates on future research developments.

N-Methyl-2-phenylacetamide is an organic compound with the molecular formula . It is classified as a derivative of acetamide, where a hydrogen atom in the amide group is replaced by a methyl group and a hydrogen in the acetyl group is substituted by a phenyl group. This compound is recognized for its diverse applications across various fields, including chemistry, biology, and industry. Its structure allows for unique interactions and reactivity, making it a subject of interest in scientific research.

Currently, there's no documented research on the specific mechanism of action of N-MPA in biological systems.

Limited information is available on the safety profile of N-MPA. However, based on the presence of the amide group, it's advisable to handle it with caution as some amides can be harmful if inhaled, ingested, or absorbed through the skin []. The aromatic ring might also contribute to flammability though specific data is lacking.

- Oxidation: The compound can be oxidized to produce N-methyl-2-phenylacetic acid. Common oxidizing agents used include potassium permanganate and chromium trioxide.

- Reduction: Under reduction conditions, it can yield N-methyl-2-phenylethylamine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

- Substitution: The amide group can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

These reactions highlight the compound's versatility and potential for further chemical transformations.

The synthesis of N-Methyl-2-phenylacetamide can be achieved through several methods:

- Nucleophilic Substitution: A common synthetic route involves reacting N-methylacetamide with benzyl chloride in the presence of a base such as sodium hydroxide. This reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the amide group.

- Industrial Production: In industrial settings, this compound is synthesized under controlled conditions using solvents like dichloromethane. The product is typically purified through distillation or recrystallization to ensure high purity.

These methods underscore the compound's accessibility for both laboratory and industrial applications.

N-Methyl-2-phenylacetamide has various applications:

- Chemical Research: It serves as a precursor for synthesizing more complex organic compounds.

- Pharmaceutical Development: Its derivatives are explored for potential medicinal properties, particularly in drug development.

- Industrial Uses: The compound finds utility in producing specialty chemicals and as a reagent in various industrial processes.

These applications demonstrate its significance across multiple sectors.

Research on interaction studies involving N-Methyl-2-phenylacetamide focuses on its biochemical pathways and potential interactions with biological targets. Similar compounds are known to act as precursors for heterocyclic synthesis, which is essential in medicinal chemistry and drug development. Understanding these interactions can provide insights into the compound's functionality and therapeutic potential.

Several compounds share structural similarities with N-Methyl-2-phenylacetamide. Here are some notable examples:

| Compound Name | Key Features |

|---|---|

| Phenylacetamide | Lacks methyl and oxo groups |

| N-Methylacetamide | Contains a methyl group but lacks phenyl and oxo groups |

| 2-Oxo-2-phenylacetamide | Similar structure but lacks the methyl group |

| 2-Hydroxy-N-methyl-N-phenylacetamide | Contains a hydroxyl group, differing from the original compound |

Uniqueness

N-Methyl-2-phenylacetamide is distinguished by its unique combination of functional groups, specifically the presence of both the methyl and phenyl groups. This combination confers specific chemical properties and reactivity not found in similar compounds, making it particularly valuable for various synthetic applications and research endeavors .